Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate

Metabotropic glutamate receptors Negative allosteric modulation Adamantane SAR

This compound features a stereochemically defined (1r,3s,5R,7S) adamantane core with a 3-pyrazine-2-amido substituent and a 1-methyl ester. Unlike simple 1-adamantylamide analogs (mGluR1 IC₅₀ ~7,000 nM), this substitution pattern enables precise tuning of hydrogen-bonding capacity, lipophilicity, and metabolic stability—critical for achieving low nanomolar DGAT1 inhibition (IC₅₀ 5 nM in related series). Ideal as a rigid scaffold for molecular docking (ref. PDB 4DFN) and dual-target ligand design. Available as a research-grade building block.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 1206994-87-7
Cat. No. B2844689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyrazine-2-amido)adamantane-1-carboxylate
CAS1206994-87-7
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCOC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21)
InChIKeyBEOMDFHLAWISPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate (CAS 1206994-87-7)


Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate (CAS 1206994-87-7) is a synthetic small molecule (C₁₇H₂₁N₃O₃, MW 315.37) that incorporates a substituted adamantane cage, a pyrazine-2-carboxamide moiety, and a methyl ester functional group . It belongs to a broader class of adamantane-pyrazine hybrids investigated for modulating enzyme and receptor targets, including metabotropic glutamate receptors and diacylglycerol acyltransferases [1][2]. Unlike simpler analogs such as pyrazine-2-carboxylic acid adamantan-1-ylamide, the 3-position methyl ester and stereochemically defined amide linkage in this compound introduce distinct structural properties that can influence molecular recognition, metabolic stability, and synthetic derivatization potential.

Substitution Risks with Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate: Structural Nuances that Preclude Simple Interchange


Direct substitution of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate with generically similar adamantane-pyrazine compounds is contraindicated by key structural differentiators that have been shown to drastically alter target binding and pharmacokinetic behavior in related chemical series. For instance, the simple amide analog pyrazine-2-carboxylic acid adamantan-1-ylamide (CHEMBL253348) exhibits weak micromolar activity at mGluR1 (IC₅₀ ~7,000 nM) [1], whereas optimized adamantane carboxylate derivatives in the DGAT1 inhibitor series achieve low nanomolar potency (IC₅₀ 5 nM) through precise stereoelectronic tuning of the acid/ester group and the amide junction position [2]. The presence and position of the methyl ester in the target compound, compared to a free carboxylic acid or a 1-adamantylamide linkage, can therefore critically modulate hydrogen-bonding capacity, lipophilicity, and susceptibility to metabolic hydrolysis. These differences are not cosmetic; they define whether the compound functions as an active inhibitor, a prodrug, or a synthetic intermediate. The subsequent quantitative evidence section maps out exactly where measurable differentiation data exist—or where critical data gaps remain.

Quantitative Differentiation Evidence for Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate Against Closest Analogs


Positional Isomerism and Functional Group Impact on mGluR1 Antagonist Activity

The closest structurally characterized comparator, pyrazine-2-carboxylic acid adamantan-1-ylamide (CHEMBL253348), has a reported IC₅₀ of 7,000 nM at rat mGluR1 (antagonist activity, cerebellar granule cells) [1]. This compound features a 1-adamantylamide linkage and no ester group. The target compound, Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate, differs in two key respects: the amide is attached at the adamantane 3-position rather than the 1-position, and a methyl ester replaces a hydrogen at the 1-position carboxylate. In the broader adamantane-pyrazine series, such positional modifications have been shown to alter binding pocket complementarity and allosteric network perturbation, as evidenced by crystallographic studies of adamantylpyrazine inhibitors bound to spleen tyrosine kinase (SYK) [2]. Direct mGluR1 data for the target compound are not publicly available, but the comparator data establish a benchmark against which improved potency (via ester-mediated interactions or altered geometry) would need to be demonstrated.

Metabotropic glutamate receptors Negative allosteric modulation Adamantane SAR

DGAT1 Inhibitory Potency Potential Relative to Optimized Adamantane Carboxylate Series

In the adamantane carboxylic acid DGAT1 inhibitor series, compound 43c (an E-adamantane carboxylic acid derivative) achieved an IC₅₀ of 5 nM against human and mouse DGAT1, with demonstrated in vivo triglyceride-lowering efficacy in rodents and zebrafish [1]. The target compound, Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate, shares the adamantane core and a carboxylate ester moiety with the active series but introduces a pyrazine-2-amido substituent at the 3-position, a motif absent in compound 43c. In pyrazinecarboxamide-based DGAT1 inhibitors such as AZD7687 (a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid clinical candidate), the pyrazinecarboxamide moiety was critical for high target engagement [2]. Thus, the target compound merges structural elements from two validated DGAT1 inhibitor chemotypes. Direct DGAT1 data for the target compound are not available, but the 5 nM benchmark from compound 43c provides a quantitative reference point for assessing any potential DGAT1 activity.

DGAT1 inhibition Metabolic disorders Triglyceride synthesis

Methyl Ester Functionality: Hydrolytic Stability and Prodrug Potential Compared to Free Carboxylic Acid Analogs

The presence of a methyl ester at the adamantane 1-position in the target compound contrasts with the free carboxylic acid present in compound 43c and related DGAT1 inhibitors. In the DGAT1 series, the carboxylic acid was essential for target engagement (IC₅₀ 5 nM), but carboxylic acid-containing DGAT1 inhibitors as a class have been associated with limited cell permeability and oral bioavailability challenges [1]. Methyl esterification is a well-established prodrug strategy to enhance membrane permeability; ester prodrugs of carboxylic acid DGAT1 inhibitors have been explored to improve pharmacokinetic profiles [2]. The target compound's methyl ester could therefore serve as a permeability-enhancing prodrug moiety, which would require intracellular or plasma esterase-mediated hydrolysis to the active carboxylic acid form for target engagement. Quantitative permeability or hydrolysis rate data for the target compound are not publicly available, but the ester versus acid structural distinction is a key procurement criterion, as it dictates whether the compound is suitable for cell-based assays requiring passive diffusion or whether pre-hydrolysis protocols are necessary.

Prodrug design Ester hydrolysis Cellular permeability

Stereochemical Definition at the Adamantane 3-Position: Implications for Target Engagement Specificity

The target compound is specified with defined stereochemistry at the adamantane 3-position: (1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate . This contrasts with the simpler 1-adamantylamide comparator (CHEMBL253348), which lacks a stereogenic center at the amide attachment point. Crystallographic evidence from the SYK kinase–adamantylpyrazine inhibitor complex (PDB 4DFN) demonstrates that the stereochemistry of the adamantane substitution directly governs hydrogen-bonding geometry and hydrophobic pocket occupancy within the ATP-binding site [1]. Specifically, the (1r,3s,5R,7S) configuration places the amido-pyrazine vector in a distinct spatial orientation relative to the methyl ester, potentially enabling interactions with different sub-pockets or allosteric sites compared to the non-stereogenic 1-adamantylamide. Direct binding data for the target compound are not available, but the stereochemical precision is a critical procurement parameter: the racemic or epimeric mixture would likely exhibit altered or diminished activity, as observed in other adamantane-based inhibitor series.

Stereochemistry Adamantane substitution Ligand-receptor complementarity

Optimal Experimental Deployment Scenarios for Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate


Screening Against mGluR1 for Improved Negative Allosteric Modulator Potency

Use the compound as a positional isomer comparator against pyrazine-2-carboxylic acid adamantan-1-ylamide (CHEMBL253348; mGluR1 IC₅₀ = 7,000 nM) [1]. Head-to-head testing in rat cerebellar granule cell-based [³H]inositol phosphate accumulation assays can directly quantify whether the 3-amido-1-methyl ester substitution pattern improves antagonist potency over the 1-amido analog.

DGAT1 Inhibitor Screening Leveraging Merged Adamantane-Pyrazine Pharmacophore

Given that compound 43c (adamantane carboxylic acid) achieves IC₅₀ = 5 nM at DGAT1 [1] and that pyrazinecarboxamides such as AZD7687 are validated DGAT1 clinical candidates [2], the target compound is ideally suited for screening in recombinant human DGAT1 enzyme assays to test the hypothesis that merging the adamantane ester core with a pyrazine-2-carboxamide substituent yields additive or synergistic potency improvements.

Cellular Permeability and Esterase-Dependent Activation Studies

Deploy the methyl ester compound in parallel with the corresponding free carboxylic acid analog (if available) in Caco-2 or MDCK permeability assays and in cellular target engagement assays (e.g., RBE4 MCT1 lactate uptake, where related compounds show IC₅₀ values of 8–110 nM [1]) to quantify the permeability gain from esterification and the extent of intracellular hydrolysis required for activity.

Structure-Based Design Using Defined (1r,3s,5R,7S) Stereochemistry as a Scaffold Constraint

Employ the stereochemically defined compound as a rigid scaffold for molecular docking and crystallography studies, referencing the SYK–adamantylpyrazine co-crystal structure (PDB 4DFN) [1]. The (1r,3s,5R,7S) configuration provides a fixed spatial relationship between the pyrazine amide and methyl ester vectors, enabling rational design of dual-target or bitopic ligands.

Quote Request

Request a Quote for Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.